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molecular formula C13H12N2O4S B8780806 N-(3-methylphenyl)-4-nitrobenzenesulfonamide

N-(3-methylphenyl)-4-nitrobenzenesulfonamide

Cat. No. B8780806
M. Wt: 292.31 g/mol
InChI Key: KWOATKLHXVTQIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08673910B2

Procedure details

(RK1-1-27B) I This compound was prepared according to the procedure described for compound 11a except using m-toluidine to obtain required product as a light tan solid, (264 mg, 100%). Mp=121-124° C. (lit 138-139° C. Tetrahedron 62(25), 6100-6106; 2006); 1H NMR (400 MHz, CDCl3) δ 8.28 (d, J=8.8 Hz, 2H), 7.91 (d, J=8.8 Hz, 2H), 7.15 (t, J=7.8 Hz, 1H), 7.00 (d, J=7.6 Hz, 1H), 6.90 (br s, 1H), 6.85 (d, J=8.0 Hz, 1H), 6.56 (br s, 1H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
100%

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:9]=[CH:8][C:7]([S:10]([NH:13][C:14]2[CH:19]=[CH:18][CH:17]=[CH:16][C:15]=2C)(=[O:12])=[O:11])=[CH:6][CH:5]=1)([O-:3])=[O:2].N[C:22]1C=CC=C(C)C=1>>[N+:1]([C:4]1[CH:5]=[CH:6][C:7]([S:10]([NH:13][C:14]2[CH:19]=[C:18]([CH3:22])[CH:17]=[CH:16][CH:15]=2)(=[O:11])=[O:12])=[CH:8][CH:9]=1)([O-:3])=[O:2]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(C=C1)S(=O)(=O)NC1=C(C=CC=C1)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=CC(=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
(RK1-1-27B) I This compound was prepared

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])C1=CC=C(C=C1)S(=O)(=O)NC=1C=C(C=CC1)C
Measurements
Type Value Analysis
AMOUNT: MASS 264 mg
YIELD: PERCENTYIELD 100%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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